
Acetrizoic acid
描述
依索格拉丁是一种磷酸二酯酶抑制剂,主要用作抗溃疡药物。 它以其粘膜保护特性而闻名,有助于治疗消化性溃疡病和急性胃炎 . 该化合物的化学式为C9H7Cl2N5,摩尔质量为256.09 g/mol .
准备方法
依索格拉丁的合成涉及在非质子极性溶剂中,以碱催化剂存在下,2,5-二氯苯腈与二氰胺的缩合反应。 该反应生成一种中间体,然后重结晶形成依索格拉丁马来酸盐 . 工业生产方法高效,产率和纯度高,适用于大规模应用 .
化学反应分析
科学研究应用
Key Applications
-
Radiographic Imaging :
- X-ray Contrast Agent : Acetrizoic acid was predominantly used for various X-ray imaging techniques, including:
- Nephrotropic Properties :
Safety and Toxicity Concerns
Despite its effectiveness as a contrast agent, this compound was associated with significant safety concerns:
- Nephrotoxicity : Reports indicated that it could cause acute kidney injury and other renal complications, leading to its eventual withdrawal from clinical use .
- Adverse Reactions : Patients experienced hypersensitivity reactions and neurological complications, prompting healthcare providers to seek safer alternatives with lower toxicity profiles .
Comparison with Modern Contrast Agents
Feature | This compound | Modern Agents (e.g., Iohexol) |
---|---|---|
Osmolality | High | Lower |
Nephrotoxicity Risk | Significant | Reduced |
Iodine Content | High (3 iodine atoms) | Moderate |
Administration Route | Intravenous | Intravenous/Oral |
Clinical Use | Limited (withdrawn) | Widely used |
Case Study 1: Renal Imaging
In early applications, this compound was used in renal imaging studies to assess kidney function through pyelography. However, numerous cases reported acute kidney injury post-administration, leading to increased scrutiny and research into safer alternatives.
Case Study 2: Angiographic Procedures
This compound facilitated angiographic evaluations of cerebral vasculature. Despite initial success in visualizing vascular structures, follow-up studies revealed a correlation between its use and adverse neurological outcomes.
作用机制
依索格拉丁通过非选择性抑制磷酸二酯酶同工酶,增加细胞内环腺苷酸(cAMP)含量。这种作用导致胃粘膜保护,部分由内源性一氧化氮介导。 该化合物还有助于间隙连接细胞间通讯,并抑制活性氧的生成 .
相似化合物的比较
依索格拉丁经常与其他粘膜保护剂,如奥美拉唑和吉法那特进行比较。与奥美拉唑(一种质子泵抑制剂)不同,依索格拉丁通过增强粘膜保护因子发挥作用。 在临床研究中,吉法那特(另一种粘膜保护剂)的疗效低于依索格拉丁 . 类似化合物包括:
奥美拉唑: 一种用于减少胃酸的质子泵抑制剂。
吉法那特: 一种粘膜保护剂,其疗效低于依索格拉丁.
生物活性
Acetrizoic acid, also known as diatrizoate, is a contrast agent commonly used in medical imaging procedures, particularly in radiography and computed tomography (CT) scans. Its primary function is to enhance the visibility of internal structures in imaging studies. Beyond its application in diagnostics, this compound exhibits various biological activities that have garnered attention in recent research.
Chemical Structure and Properties
This compound is a water-soluble iodinated compound, which contributes to its effectiveness as a contrast medium. Its chemical structure includes two carboxylic acid groups and multiple iodine atoms, which are responsible for its radiopacity. The molecular formula is CHINO.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. While primarily recognized for its role as a contrast agent, it has shown potential against various pathogens. Research indicates that this compound can inhibit the growth of certain bacteria and fungi, suggesting a dual role in both diagnostic and therapeutic applications.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 128 µg/mL |
Neurotoxicity and Safety Profile
The neurotoxic effects of iodinated contrast media, including this compound, have been a subject of investigation. Studies suggest that while generally safe, there are instances where adverse neurological effects may occur, particularly in patients with pre-existing conditions or those receiving high doses.
Case Study: Neurotoxicity Assessment
A study assessed the neurotoxic potential of this compound by measuring its effects on brain uptake and toxicity in animal models. Results indicated that while there was some degree of neurotoxicity observed at elevated doses, the clinical implications were minimal for standard diagnostic use .
In Vivo Studies
In vivo studies have explored the pharmacokinetics and biodistribution of this compound. These studies reveal that after administration, this compound is rapidly distributed throughout the body, with significant concentrations found in organs such as the liver and kidneys. This distribution pattern is crucial for understanding both its imaging capabilities and potential systemic effects.
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Half-life | 2 hours |
Peak plasma concentration | 30 minutes post-administration |
Elimination route | Renal |
The biological activity of this compound can be attributed to several mechanisms:
- Iodine Content : The high iodine content enhances X-ray absorption, making it effective as a contrast agent while potentially contributing to its antimicrobial properties.
- Cell Membrane Interaction : this compound may disrupt bacterial cell membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that iodinated compounds can induce oxidative stress in microbial cells.
常见问题
Basic Research Questions
Q. What are the established methods for synthesizing Acetrizoic acid, and how do they ensure purity?
this compound (3-acetamido-2,4,6-triiodobenzoic acid) is synthesized via iodination of 3-acetamidobenzoic acid using iodine monochloride or iodine in acidic media. Critical steps include controlling reaction temperature (50–100°C) and stoichiometric iodine ratios to minimize byproducts. Post-synthesis purification involves recrystallization from ethanol-water mixtures to achieve ≥98% purity, verified via HPLC using meglumine-based mobile phases .
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?
- Spectroscopy : FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and detect impurities (e.g., unreacted iodine or acetylated intermediates) .
- Elemental analysis : Validate iodine content (theoretical: ~68.4%) via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. How does this compound’s solubility profile impact its utility as a contrast agent?
this compound exhibits temperature-dependent solubility in aqueous solutions:
Temperature (°C) | Solubility (g/L) |
---|---|
25 | 1.28 |
50 | 1.80 |
100 | 3.00 |
Lower solubility at physiological temperatures (37°C) necessitates formulation with solubilizing agents (e.g., meglumine) for clinical use . |
Advanced Research Questions
Q. What methodological challenges arise when analyzing impurities in this compound, and how can they be resolved?
Common impurities include residual iodine and acetylated byproducts. Resolution strategies:
- HPLC optimization : Use a C18 column with gradient elution (methanol:water + 0.1% trifluoroacetic acid) to separate polar and non-polar impurities .
- Mass spectrometry : LC-MS/MS to identify trace contaminants (e.g., deacetylated derivatives) .
- Replication studies : Cross-validate results using independent synthesis batches to distinguish process-related vs. storage-induced impurities .
Q. How do temperature and pH influence this compound’s stability in aqueous formulations?
- Thermal stability : Degradation accelerates above 50°C, releasing free iodine (detected via iodometric titration). Stability studies recommend storage at ≤25°C .
- pH sensitivity : Acidic conditions (pH < 3) promote hydrolysis of the acetamido group, while alkaline conditions (pH > 9) degrade the triiodobenzene core. Buffered formulations (pH 6.5–7.5) are critical for shelf-life .
Q. What contradictions exist in reported pharmacokinetic data for this compound, and how can researchers address them?
Discrepancies in renal clearance rates (e.g., 1.2–2.5 mL/min in human studies) may stem from:
- Methodological variability : Differences in imaging protocols (X-ray vs. CT contrast).
- Population heterogeneity : Variability in renal function among test cohorts. Resolution: Standardize experimental designs using PICO frameworks (Population: healthy adults; Intervention: fixed dosage; Comparison: control agents; Outcome: clearance rate) and apply mixed-effects models to account for inter-subject variability .
Q. What advanced computational models predict this compound’s interaction with biological membranes?
Molecular dynamics simulations using force fields (e.g., CHARMM36) reveal:
- Lipid bilayer penetration : The iodinated aromatic core exhibits hydrophobic interactions, while the carboxylate group stabilizes at the membrane interface.
- Permeability : Predicted logP = 1.8 ± 0.3, aligning with experimental partitioning assays .
Q. Methodological Recommendations
- Experimental design : Use factorial designs to isolate variables (e.g., temperature, pH, excipients) in formulation studies .
- Data validation : Cross-reference solubility and stability data with independent sources (e.g., Handbook of Aqueous Solubility Data ) to mitigate reproducibility issues.
- Ethical considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing in vivo studies .
属性
IUPAC Name |
3-acetamido-2,4,6-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6I3NO3/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16/h2H,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOGSFBXBWBTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6I3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022549 | |
Record name | Acetrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Acetrizoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Iodine, a big component in acetrizoic acid, is an element with a high atomic density. This property causes attenuation of X-rays within the diagnostic energy spectrum. Thus, acetrizoic acid is a water-soluble and reasonably safe iodinated contrast agent that can be intravenously administered for clinical applications. | |
Record name | Acetrizoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
85-36-9 | |
Record name | Acetrizoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetrizoic acid [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetrizoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETRIAZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetamido-2,4,6-triiodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETRIZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24256BQV7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。